Xanthevodine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xanthevodine involves the reaction of appropriate precursors under controlled conditions. One method includes the use of benzene solutions and dilute hydrochloric acid, followed by purification through crystallization from ethanol . Chromatography on neutral alumina and elution with a benzene-chloroform mixture further purifies the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale chromatography techniques for purification.
Chemical Reactions Analysis
Types of Reactions: Xanthevodine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds.
Substitution: this compound can participate in substitution reactions, where its methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
Xanthevodine has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: this compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: Its unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which Xanthevodine exerts its effects involves interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular signaling pathways, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in DNA repair and apoptosis .
Comparison with Similar Compounds
Evoxanthine: Another alkaloid from Evodia xanthoxyloides with a similar structure.
Kokusaginine: Shares structural similarities and is also isolated from the same plant.
Uniqueness: Xanthevodine’s uniqueness lies in its specific methylenedioxy and dimethoxy functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, this compound exhibits unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
4,11-dimethoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-19-13-10-11(14(20-2)16-15(13)21-7-22-16)17-9-6-4-3-5-8(9)12(10)18/h3-6H,7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWQECWFQVTROA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197251 | |
Record name | Xanthevodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-78-1 | |
Record name | Xanthevodine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XANTHEVODINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthevodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANTHEVODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO4OI3P3HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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